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Compound of Interest

Compound Name: Z-Gly-NH2

Cat. No.: B554456 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of N-benzyloxycarbonyl-

glycinamide, a key intermediate in various therapeutic and research applications. The synthesis

is a two-step process, beginning with the protection of glycine, followed by the amidation of the

protected amino acid. This document details the experimental protocols for both steps,

presents quantitative data in a structured format, and illustrates the synthetic workflow.

Core Synthesis Overview
The synthesis of N-benzyloxycarbonyl-glycinamide is achieved through two primary chemical

transformations:

Protection of the Amino Group of Glycine: The synthesis commences with the protection of

the amino group of glycine using a benzyloxycarbonyl (Cbz or Z) group. This is a crucial step

to prevent unwanted side reactions at the amino group in the subsequent amidation step.

The most common method for this protection is the Schotten-Baumann reaction, which

involves the use of benzyl chloroformate in a basic aqueous medium.

Amidation of N-benzyloxycarbonyl-glycine: The carboxyl group of the resulting N-

benzyloxycarbonyl-glycine (Cbz-glycine) is then converted to a primary amide. This

transformation can be achieved through several methods, with the mixed anhydride and

carbodiimide coupling methods being the most prevalent and effective.
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Experimental Protocols
Step 1: Synthesis of N-benzyloxycarbonyl-glycine (Cbz-
glycine)
This protocol describes the protection of the amino group of glycine using benzyl chloroformate

under basic conditions.

Materials:

Glycine

2 M Sodium hydroxide (NaOH) solution

Benzyl chloroformate (Cbz-Cl)

4 M Sodium hydroxide (NaOH) solution

Diethyl ether

Concentrated Hydrochloric acid (HCl)

Ice bath

Magnetic stirrer and stir bar

Separatory funnel

Buchner funnel and filter paper

Procedure:

Dissolution: In a flask equipped with a magnetic stirrer, dissolve glycine (1.0 equivalent) in a

2 M aqueous solution of sodium hydroxide (2.0 equivalents). Cool the solution to 0°C using

an ice bath.

Reaction: While maintaining the temperature at 0°C and stirring vigorously, separately and

simultaneously add benzyl chloroformate (1.1 equivalents) and a 4 M aqueous solution of
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sodium hydroxide (1.0 equivalent) dropwise over a period of 30 minutes.

Stirring: After the addition is complete, continue stirring the mixture at 0°C for 1 hour. Then,

allow the reaction mixture to warm to room temperature and continue stirring for an

additional 2 hours.

Extraction: Transfer the reaction mixture to a separatory funnel and wash with diethyl ether

to remove any unreacted benzyl chloroformate and other organic impurities. Discard the

organic layer.

Acidification and Precipitation: Cool the aqueous layer in an ice bath and carefully acidify to

a pH of 1-2 with concentrated hydrochloric acid. A white precipitate of N-Cbz-glycine will

form.

Isolation and Drying: Collect the white precipitate by vacuum filtration using a Buchner

funnel. Wash the precipitate with cold water and dry it under vacuum to yield N-Cbz-glycine.

Quantitative Data for Cbz-glycine Synthesis:

Parameter Value Reference

Typical Yield 85-95% [1]

Melting Point 119-120°C [2][3]

Step 2: Synthesis of N-benzyloxycarbonyl-glycinamide
from Cbz-glycine
Two effective methods for the amidation of Cbz-glycine are presented below.

This method involves the activation of the carboxylic acid of Cbz-glycine by forming a mixed

anhydride with isobutyl chloroformate, followed by reaction with ammonia.

Materials:

N-benzyloxycarbonyl-glycine (Cbz-glycine)

Tetrahydrofuran (THF), anhydrous
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N-methylmorpholine (NMM)

Isobutyl chloroformate

Aqueous ammonia solution (e.g., 28%)

Ethyl acetate

Saturated sodium bicarbonate solution

Saturated sodium chloride (brine) solution

Anhydrous sodium sulfate

Rotary evaporator

Dry ice/acetone bath

Procedure:

Dissolution and Cooling: Dissolve N-benzyloxycarbonyl-glycine (1.0 equivalent) in anhydrous

tetrahydrofuran (THF). Cool the solution to -15°C in a dry ice/acetone bath.

Mixed Anhydride Formation: Add N-methylmorpholine (NMM) (1.0 equivalent) to the cooled

solution, followed by the dropwise addition of isobutyl chloroformate (1.0 equivalent). Stir the

mixture at -15°C for 15 minutes to form the mixed anhydride.

Amidation: Slowly add a pre-cooled aqueous ammonia solution to the reaction mixture. Allow

the reaction to proceed at low temperature and then gradually warm to room temperature.

Work-up: Remove the THF under reduced pressure using a rotary evaporator. Dissolve the

residue in ethyl acetate.

Extraction: Wash the ethyl acetate solution successively with saturated sodium bicarbonate

solution, water, and brine.

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and

concentrate under reduced pressure to obtain the crude N-benzyloxycarbonyl-glycinamide.
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Purification: The crude product can be purified by recrystallization from a suitable solvent

such as ethyl acetate/hexanes.

This method utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent,

often in the presence of an additive like 1-Hydroxybenzotriazole (HOBt) to improve efficiency

and reduce side reactions.

Materials:

N-benzyloxycarbonyl-glycine (Cbz-glycine)

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

1-Hydroxybenzotriazole (HOBt)

Aqueous ammonia solution (e.g., 28%)

Dimethylformamide (DMF) or Dichloromethane (DCM), anhydrous

Ethyl acetate

Dilute hydrochloric acid (e.g., 1 M HCl)

Saturated sodium bicarbonate solution

Saturated sodium chloride (brine) solution

Anhydrous sodium sulfate

Rotary evaporator

Procedure:

Dissolution: Dissolve N-benzyloxycarbonyl-glycine (1.0 equivalent) and HOBt (1.1

equivalents) in anhydrous DMF or DCM.

Activation: Add EDC (1.1 equivalents) to the solution and stir at room temperature for 30

minutes to activate the carboxylic acid.
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Amidation: Add aqueous ammonia solution to the reaction mixture and continue to stir at

room temperature for several hours to overnight, monitoring the reaction progress by Thin

Layer Chromatography (TLC).

Work-up: Dilute the reaction mixture with ethyl acetate.

Extraction: Wash the organic layer successively with dilute hydrochloric acid, saturated

sodium bicarbonate solution, water, and brine.

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and

concentrate under reduced pressure.

Purification: Purify the crude product by column chromatography on silica gel or by

recrystallization.

Synthesis Workflow and Logical Relationships
The overall synthesis can be visualized as a linear progression from the starting material,

glycine, to the final product, N-benzyloxycarbonyl-glycinamide. The key decision point is the

choice of amidation method in the second step.
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Step 1: Protection of Glycine

Step 2: Amidation of Cbz-glycine

Method A: Mixed Anhydride

Method B: Carbodiimide Coupling

Glycine

Schotten-Baumann
Reaction

Benzyl Chloroformate
(Cbz-Cl)

NaOH (aq)

N-benzyloxycarbonyl-glycine
(Cbz-glycine)

Mixed Anhydride
Formation

Carboxylic Acid
Activation

Amidation

Isobutyl Chloroformate

N-methylmorpholine Aqueous Ammonia

N-benzyloxycarbonyl-glycinamide

AmidationEDC

HOBt Aqueous Ammonia
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Synthesis workflow for N-benzyloxycarbonyl-glycinamide.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b554456?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b554456?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Signaling Pathways and Logical Relationships
The synthesis of N-benzyloxycarbonyl-glycinamide is a chemical process and does not directly

involve biological signaling pathways. The logical relationship of the synthesis is a sequential

process where the product of the first step serves as the reactant for the second step. The

choice between the amidation methods in the second step depends on factors such as reagent

availability, desired purity, and scalability of the reaction.

The diagram below illustrates the logical flow of the synthesis, highlighting the key

transformations and reagents.

Starting Material:
Glycine

Step 1: N-Protection
(Cbz group addition)

 Reagent:
 Benzyl Chloroformate

 Base (NaOH)

Intermediate:
N-benzyloxycarbonyl-glycine

Step 2: Amidation
(Carboxylic acid to amide)

 Activation & Nucleophilic Attack

Final Product:
N-benzyloxycarbonyl-glycinamide

 Reagent:
 Ammonia Source

Click to download full resolution via product page

Logical flow of the N-benzyloxycarbonyl-glycinamide synthesis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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